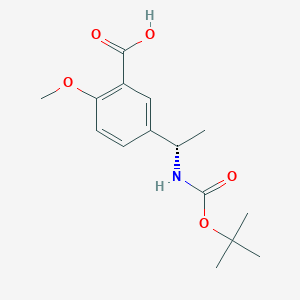![molecular formula C10H8Cl2N4O2 B2415378 3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide CAS No. 400080-22-0](/img/structure/B2415378.png)
3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide, also known as DCMT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCMT is a heterocyclic compound containing a triazole ring, a carboxamide group, and two chlorinated phenoxy groups. It has been used in a variety of research settings, including as an inhibitor of enzymes, as a drug candidate, and as a tool for studying the effects of environmental pollutants.
Applications De Recherche Scientifique
Herbicide Formulations
The compound is used in the formulation of herbicides . It’s part of a controlled-release system that reduces the volatilization and leaching risks of pesticides . This improves the use efficiency and reduces the off-target effects of pesticides .
Nanocarrier-based Formulations
The compound is used in nanocarrier-based formulations . These formulations can improve the use efficiency and reduce the off-target effects of pesticides . However, the complicated preparation process seriously restricts the large-scale application of nanopesticides in the agricultural field .
Advanced Oxidation Processes (AOPs)
The compound is used in advanced oxidation processes for the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) . These processes include ozonation, photocatalysis, photo-Fenton, and electrochemical processes . The ozonation and electrochemical processes show high degradation efficiencies, but energy costs are also high .
Environmental Impact Studies
The compound is used in studies to understand its environmental and human health impacts . The use of 2,4-dichlorophenoxyacetic acid (2,4-D) has increased in recent decades, causing severe water contamination . Several treatments have been developed to degrade 2,4-D .
Synthesis of Pyrano Pyrimidine Carboxylate Derivatives
The compound is used in the synthesis of pyrano pyrimidine carboxylate derivatives. This involves a simple and efficient synthetic protocol for the production of these derivatives.
Fungicidal Activities
The compound is used in the synthesis of fungicides . The reaction of 2-amino-5-(2,4-dichlorophenoxy)methyl)-l,3,4-thiadiazole with substituted acyl chloride yields amide 2a-j in good yield .
Mécanisme D'action
Target of Action
It’s structurally related to2,4-Dichlorophenoxyacetic acid (2,4-D) , a systemic herbicide that primarily targets broadleaf weeds .
Mode of Action
2,4-D kills most broadleaf weeds by causing uncontrolled growth, while most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Biochemical Pathways
2,4-d, a structurally related compound, affects the plant growth hormone pathways, leading to uncontrolled growth and eventually death of the plant .
Result of Action
Based on the mode of action of 2,4-d, this compound might cause uncontrolled growth in targeted organisms, leading to their death .
Action Environment
A study on controlled release formulations of pesticides suggests that volatilization and leaching are two critical pathways for pesticide transportation from their applied areas to non-target regions .
Propriétés
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4O2/c11-5-1-2-7(6(12)3-5)18-4-8-14-10(9(13)17)16-15-8/h1-3H,4H2,(H2,13,17)(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRFDXVYQRQBOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NC(=NN2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Methoxyphenyl)ethyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2415295.png)
![2-[(3-Methoxyphenyl)amino]butanoic acid](/img/structure/B2415299.png)


![1-(2-ethoxyethyl)-3,9-dimethyl-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2415302.png)
![3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2415303.png)

![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2415305.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2415306.png)

![3'-(4-fluorophenyl)-1-(4-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2415309.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2415310.png)

![1-{4-[(2-chlorobenzoyl)amino]phenyl}-N-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2415317.png)